molecular formula C20H31N3O2 B11800592 tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11800592
M. Wt: 345.5 g/mol
InChI Key: LRRWUBQCVGOCJK-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclobutyl ring, and a pyridine ring substituted with a 1-methylpiperidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl dicarbonate (Boc2O) for the protection of amine groups, followed by coupling reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-Butyl cyclobutyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a cyclobutyl ring and a pyridine ring substituted with a 1-methylpiperidin-2-yl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl N-cyclobutyl-N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23(15-9-7-10-15)18-16(11-8-13-21-18)17-12-5-6-14-22(17)4/h8,11,13,15,17H,5-7,9-10,12,14H2,1-4H3

InChI Key

LRRWUBQCVGOCJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC1)C2=C(C=CC=N2)C3CCCCN3C

Origin of Product

United States

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